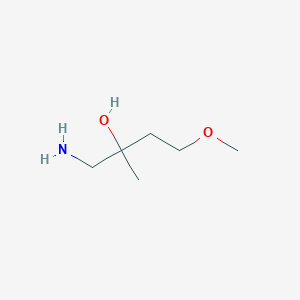

1-Amino-4-methoxy-2-methylbutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-4-methoxy-2-methylbutan-2-ol is a chemical compound with the CAS Number: 1247891-19-5 . It has a molecular weight of 133.19 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-4-methoxy-2-methyl-2-butanol . The InChI code is 1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 . This indicates that the compound has 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 133.19 .Scientific Research Applications

Biofuel Production

1-Amino-4-methoxy-2-methylbutan-2-ol is relevant in biofuel production. Bastian et al. (2011) explored the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. They achieved anaerobic isobutanol production at 100% theoretical yield, showing potential in biofuel commercialization (Bastian et al., 2011).

Photoinitiators for Coatings

Angiolini et al. (1997) researched copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties as photoinitiators for ultraviolet-curable pigmented coatings. They found these copolymeric systems show synergistic effects of activity, although with lower photoinitiation efficiency compared to homopolymers mixtures, highlighting their relevance in the field of coatings technology (Angiolini et al., 1997).

Synthesis of Unique Amino Acids

Namikoshi et al. (1989) focused on the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins. Their study synthesized synthetic (2S, 3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, contributing to the understanding of these hepatotoxins (Namikoshi et al., 1989).

Biocatalysis for Amino Acid Synthesis

Hernández et al. (2017) investigated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. They employed a biocatalytic one-pot cyclic cascade, achieving product concentrations of at least 0.4 M, demonstrating the utility in chiral amino acid synthesis (Hernández et al., 2017).

Biofuel Isomer Production in Microorganisms

Cann and Liao (2009) highlighted the synthesis of pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, through engineered microorganisms. They emphasized the potential application of these isomers as biofuels, noting that metabolic engineering holds promise for improving production efficiency (Cann & Liao, 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

1-amino-4-methoxy-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKRKNUPHYNKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)

![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)